![molecular formula C19H25N3O2S B2397112 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide CAS No. 1396869-95-6](/img/structure/B2397112.png)
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-phenethylpiperazine-1-carboxamide
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Overview
Description
This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of such compounds involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively . In the reaction of 2,4-substituted pyridines, the reduction was incomplete in certain cases with the formation of tetrahydropyridines .Molecular Structure Analysis
The molecular formula of this compound is C18H22N2O2S. It contains a piperazine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other piperidine derivatives. These include electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 330.45. Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of thiophene-based compounds, demonstrating diverse methodologies for creating these molecules. For example, Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the structural establishment through NMR, IR, Mass spectral data, and elemental analysis. This research also touched on anti-microbial activity and docking studies of the synthesized analogues, indicating a potential for biological application (YN Spoorthy, P. Kumar, T. S. Rani, & L. Ravindranath, 2021).
Biological Activity
Altundas et al. (2010) synthesized a series of novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and their metal complexes, examining their antibacterial and antifungal activities against various pathogenic strains, demonstrating some compounds' efficacy comparable to standard antibiotics (A. Altundas, N. Sarı, N. Çolak, & H. Öğütcü, 2010).
Antimicrobial Agents
The quest for new antimicrobial agents has led to the exploration of thiophene derivatives. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with potential antibacterial and antifungal activities, elucidated by IR, NMR, and Mass spectra. Their work underscores the importance of structural innovation in developing novel antimicrobial agents (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Optical Spectroscopic and Docking Studies
Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, examining their binding characteristics and pharmacokinetic mechanism through optical spectroscopic, anticancer, and docking studies. Their research provides insights into the interaction of these compounds with human serum albumin, indicating a potential for biomedical applications (M. Shareef, M. Musthafa, D. Velmurugan, S. Karthikeyan, S. Ganesan, Syed Ali Padusha, Saiyad Musthafa, & J. Mohamed, 2016).
Future Directions
While specific future directions for this compound are not mentioned in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there may be ongoing research into new synthesis methods and potential applications for this compound.
properties
IUPAC Name |
4-(2-hydroxy-2-thiophen-2-ylethyl)-N-(2-phenylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-17(18-7-4-14-25-18)15-21-10-12-22(13-11-21)19(24)20-9-8-16-5-2-1-3-6-16/h1-7,14,17,23H,8-13,15H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJOBOXKYHVQIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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